molecular formula C9H10N2O2S B11774520 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B11774520
M. Wt: 210.26 g/mol
InChI Key: LYAXFLLCXIPOEN-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine with nitric acid to introduce the nitro group at the 6-position . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-6-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine, while substitution reactions can introduce various functional groups at the 6-position .

Scientific Research Applications

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.

    2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but lacks the nitro group.

    6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a bromine atom instead of a nitro group.

Uniqueness

2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C9H10N2O2S/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3

InChI Key

LYAXFLLCXIPOEN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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